L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-
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Overview
Description
“L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-” is a heterocyclic organic compound . Its IUPAC name is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethyl)imidazol-4-yl]propanoic acid . It has a molecular weight of 345.39 and a molecular formula of C18H23N3O4 .
Molecular Structure Analysis
The compound’s canonical SMILES isCC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
. The InChI Key is OUHPNBGKEMHUCQ-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The compound has a boiling point of 572.1ºC at 760mmHg and a melting point of 181-184ºC . Its density is 1.2g/cm³ . It has 6 H-Bond acceptors and 2 H-Bond donors .Scientific Research Applications
Histidine in Health and Disease
L-Histidine plays critical roles in proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species. Its physiological importance extends to erythropoiesis and the histaminergic system. Research by Holeček (2020) in "Nutrients" highlights the effectiveness of histidine in cardiac surgery for organ preservation and myocardial protection, suggesting further exploration into its effects on neurological disorders, atopic dermatitis, and metabolic syndrome among others. The study emphasizes the need for caution in patients with liver disease due to potential adverse effects on hepatic function and amino acid balance (Holeček, 2020).
Carnosine and Dipeptides
Carnosine (β-alanyl-L-histidine) and related dipeptides possess antioxidative properties, acting as quenchers of reactive carbonyl species, which are implicated in various degenerative conditions. Aldini et al. (2005) in "BioFactors" elucidate the structural mechanisms behind carnosine's efficacy in detoxifying harmful compounds in muscle tissue, providing a rationale for designing novel derivatives for therapeutic use (Aldini, Facino, Beretta, & Carini, 2005).
Activation Effects on Carbonic Anhydrases
A study in the "International Journal of Molecular Sciences" by Vistoli et al. (2020) investigates the activation effects of carnosine- and histidine-containing dipeptides on human carbonic anhydrases. These peptides activate several isoforms of this metalloenzyme, suggesting potential pharmacological applications in managing CA deficiencies and enhancing cognition or memory (Vistoli, Aldini, Fumagalli, Dallanoce, Angeli, & Supuran, 2020).
Antineoplastic Drug Enhancement
Research published in the "Journal of the National Cancer Institute" by Brandes, LaBella, and Warrington (1991) explores the cytoprotective and cytotoxic enhancement effects of L-histidinol in combination with chemotherapy. This work opens pathways for novel approaches in chemotherapy, leveraging intracellular histamine receptor antagonism to differentiate between normal and malignant cell growth (Brandes, LaBella, & Warrington, 1991).
Antioxidant Characteristics
A study in the "Journal of Nutritional Biochemistry" by Wade and Tucker (1998) details the antioxidant and anti-inflammatory properties of L-histidine. Highlighting its role in scavenging harmful radicals and supporting tissue repair, this research underpins histidine's potential in therapeutic applications for inflammatory conditions and cardiac ischemia-reperfusion injury (Wade & Tucker, 1998).
Mechanism of Action
Target of Action
Boc-His(Bzl)-OH, also known as “9F4A95WI5Z” or “L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-”, is a derivative of the amino acid histidine . As such, its primary targets are likely to be proteins or enzymes that interact with histidine or its derivatives.
Mode of Action
The Boc-His(Bzl)-OH compound is a protected form of histidine, which means it has been modified to prevent it from reacting until it reaches its target. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed under acidic conditions or by using certain reagents . Once the Boc group is removed, the histidine residue is free to participate in biochemical reactions.
Biochemical Pathways
Histidine, the core component of Boc-His(Bzl)-OH, plays a crucial role in protein interactions and enzyme-catalyzed reactions . It is involved in a variety of biochemical pathways, including those related to the synthesis and degradation of proteins, peptides, and other amino acids.
Result of Action
The result of Boc-His(Bzl)-OH’s action would depend on the specific biochemical pathways and targets it interacts with. Once the Boc group is removed, the histidine residue could participate in a variety of biochemical reactions, potentially influencing the function of proteins or enzymes that interact with histidine .
Action Environment
The action of Boc-His(Bzl)-OH could be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Boc group and thus the timing of its removal . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s interactions with its targets and its overall efficacy.
Properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHPNBGKEMHUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20898-44-6 |
Source
|
Record name | NSC164043 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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